N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide
Description
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Properties
IUPAC Name |
ethyl N-[3-[(Z)-2-cyano-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]thiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O5S2/c1-2-26-16(23)22-15-11(7-8-28-15)9-14(10-21)29(24,25)13-5-3-12(4-6-13)27-17(18,19)20/h3-9H,2H2,1H3,(H,22,23)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMNTNYQOHZQG-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CS1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(C=CS1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide, with the CAS number 1159976-52-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and research findings, supported by data tables and case studies.
- Molecular Formula : C17H13F3N2O5S2
- Molecular Weight : 446.42 g/mol
- Structure : The compound features a complex structure with multiple functional groups including a nitrile, sulfonyl, and trifluoromethoxy moieties.
Research indicates that compounds similar to this compound may exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways involved in cell signaling. Notably, compounds with sulfonamide groups are often linked to the inhibition of carbonic anhydrase and other enzymes critical for tumor growth and proliferation.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. For instance, sulfonamide derivatives have been shown to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest:
- Case Study 1 : A derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose-response relationships.
- Case Study 2 : Another study highlighted the compound's ability to induce apoptosis in colorectal cancer cells by activating caspase pathways.
Table 1: Summary of Biological Activities
Safety and Toxicology
Understanding the safety profile of this compound is crucial for its application in research. Preliminary data suggests moderate toxicity levels; however, comprehensive toxicological studies are necessary to evaluate its safety for potential therapeutic use.
Scientific Research Applications
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of cysteine proteases, which are crucial in various diseases including Chagas disease and malaria. For instance, hybrid molecules derived from similar vinyl sulfone structures have shown promising in vitro activity against falcipain-2, a cysteine protease involved in the life cycle of the malaria parasite Plasmodium falciparum .
Case Study:
A study synthesized artemisinin–dipeptidyl vinyl sulfone hybrid compounds that demonstrated effective inhibition of falcipain-2 with nanomolar activity. This suggests that compounds like N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide could be optimized for similar therapeutic applications .
Synthetic Methodologies
The compound can be synthesized using various methodologies, including the Horner-Wadsworth-Emmons olefination reaction. This method allows for the creation of vinyl phosphonates and sulfones that can be further modified for specific biological activities .
Data Table: Synthesis Parameters
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Horner-Wadsworth-Emmons Olefination | 85 | Room temperature, 24 hours |
| Sulfonation Reaction | 75 | Reflux in DMF |
Antimicrobial Properties
Research indicates that related compounds exhibit antimicrobial properties, making this compound a candidate for further exploration in antibiotic development. The presence of the thienyl group enhances its interaction with biological targets .
Case Study:
Phenyl vinyl sulfonates have been characterized as active site-directed probes for protein tyrosine phosphatases (PTPs), indicating that similar structures can be utilized to probe biological mechanisms and develop new therapeutic strategies .
Potential Applications in Drug Design
The structural features of this compound suggest it could serve as a scaffold for designing new drugs targeting various diseases. Its ability to form stable interactions with enzymes makes it an attractive candidate for further modification and optimization.
Q & A
Q. What are the optimal synthetic routes for N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of complex sulfonylvinyl-thienyl derivatives typically involves multi-step protocols. Key steps include:
- Sulfonylation : Reacting thienyl intermediates with 4-(trifluoromethoxy)benzenesulfonyl chloride under anhydrous conditions in dichloromethane, using DMAP as a catalyst .
- Nitrilo-vinyl formation : Employing Knoevenagel condensation with malononitrile derivatives, optimized at −40°C to −20°C with TMSOTf as a Lewis acid .
- Ethoxyformamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in THF to attach the ethoxyformamide group .
To improve yields, use statistical Design of Experiments (DoE) to optimize variables like solvent polarity, temperature, and stoichiometry. For example, fractional factorial designs can identify critical parameters (e.g., excess nitrile reagents or extended reaction times) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Prioritize H and C NMR to confirm sulfonyl (δ 7.8–8.2 ppm for aromatic protons) and trifluoromethoxy (δ 4.5–4.7 ppm for CFO) groups. The thienyl vinyl protons typically appear as doublets near δ 6.5–7.0 ppm .
- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify the molecular ion [M+H] and fragment peaks corresponding to sulfonyl (SO) and nitrilo (C≡N) losses .
- IR Spectroscopy : Look for strong absorptions at 1350–1380 cm (S=O stretching) and 2200–2250 cm (C≡N) .
Q. How can researchers address solubility challenges during in vitro biological testing?
- Methodological Answer :
- Solvent screening : Test dimethylacetamide (DMA) or DMSO-water mixtures (≤5% v/v) for initial dissolution, followed by dilution in PBS (pH 7.4) .
- Surfactant-assisted solubilization : Use poloxamers (e.g., P407) or cyclodextrins to enhance aqueous solubility without disrupting biological assays .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the nitrilo-vinyl moiety in catalytic or biological environments?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model electrophilic attack on the nitrilo group, focusing on frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate interactions with enzymatic active sites (e.g., cytochrome P450) to predict metabolic stability or covalent binding .
Q. How can contradictory spectral data (e.g., unexpected H NMR splitting patterns) be resolved during structural validation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at 25°C to 80°C to determine if dynamic effects (e.g., rotamerism in the ethoxyformamide group) cause splitting .
- 2D NMR Techniques : Use HSQC and NOESY to correlate ambiguous protons and confirm spatial proximity of sulfonyl and thienyl groups .
Q. What experimental frameworks are suitable for analyzing the compound’s stability under varying pH and oxidative conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24h, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Oxidative stress : Treat with 3% HO and analyze sulfoxide/sulfone byproducts using LC-MS .
Q. How can researchers reconcile discrepancies between in silico ADMET predictions and empirical pharmacokinetic data?
- Methodological Answer :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays) and microsomal clearance data to refine simulations .
- Metabolite ID : Use high-resolution LC-MS/MS to identify unexpected phase I/II metabolites (e.g., glutathione adducts from nitrilo bioactivation) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −40°C to −20°C | Prevents side reactions |
| Catalyst (TMSOTf) | 0.1–0.2 equivalents | Enhances nitrile activation |
| Solvent | Dichloromethane | Maintains anhydrous conditions |
Q. Table 2. Diagnostic Spectral Peaks
| Functional Group | H NMR (ppm) | C NMR (ppm) |
|---|---|---|
| CFO | 4.5–4.7 (q) | 120–122 (q, J=320 Hz) |
| Thienyl vinyl | 6.5–7.0 (d, J=15 Hz) | 125–130 |
| Sulfonyl (SO) | – | 142–145 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
